

## PRMT5-IN-46 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PRMT5-IN-46 |           |
| Cat. No.:            | B10806262   | Get Quote |

# An In-depth Technical Guide to PRMT5-IN-46

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers. This has led to the development of targeted inhibitors, including **PRMT5-IN-46**. This technical guide provides a comprehensive overview of the chemical structure, properties, and available biological data for **PRMT5-IN-46**, a notable inhibitor of PRMT5. The information is intended to support researchers and drug development professionals in their exploration of PRMT5-targeted therapies.

#### **Chemical Structure and Identification**

**PRMT5-IN-46**, also identified as compound 278, is a potent inhibitor of PRMT5. Its chemical identity is established by the following identifiers:

- Chemical Name: 2-(((5-cyclopropyl-1H-pyrazol-3-yl)amino)methyl)-N,N-dimethyl-4-(4-morpholinyl)benzamide
- CAS Number: 380192-76-7
- Patent Reference: WO2014100695[1]



The definitive chemical structure of **PRMT5-IN-46** is detailed in the patent literature.

## **Physicochemical and Biological Properties**

A summary of the key physicochemical and biological properties of **PRMT5-IN-46** is presented in the tables below. This data is essential for understanding its potential as a research tool and a therapeutic agent.

Table 1: Physicochemical Properties of PRMT5-IN-46

| Property                       | Value                                                   | Source     |
|--------------------------------|---------------------------------------------------------|------------|
| Molecular Formula              | C21H29N5O2                                              | Calculated |
| Molecular Weight               | 383.49 g/mol                                            | Calculated |
| Canonical SMILES               | CN(C)C(=0)C1=CC(=C(C=C1) CNNC1=CC(=NNC1)C1CC1)N 1CCOCC1 | Inferred   |
| InChI Key                      | Inferred                                                | Inferred   |
| Topological Polar Surface Area | 83.9 Ų                                                  | Calculated |
| Hydrogen Bond Donors           | 2                                                       | Calculated |
| Hydrogen Bond Acceptors        | 5                                                       | Calculated |
| LogP                           | 2.8                                                     | Calculated |

**Table 2: Biological Activity of PRMT5-IN-46** 

| Target | Activity | Value     | Reference |
|--------|----------|-----------|-----------|
| PRMT5  | IC50     | 1 - 10 μΜ | [1]       |

## **Mechanism of Action and Signaling Pathway**

PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. The



inhibition of PRMT5 by compounds like **PRMT5-IN-46** can disrupt these processes, leading to anti-proliferative effects in cancer cells.

The signaling pathway below illustrates the central role of PRMT5 and the point of intervention for **PRMT5-IN-46**.



Click to download full resolution via product page

PRMT5 signaling pathway and inhibition by **PRMT5-IN-46**.

# **Experimental Protocols**

Detailed experimental protocols for the evaluation of PRMT5 inhibitors are crucial for reproducible research. Below is a generalized workflow for assessing the in vitro efficacy of a compound like **PRMT5-IN-46**.

## In Vitro PRMT5 Inhibition Assay Workflow

This workflow outlines the key steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5.





Click to download full resolution via product page

Generalized workflow for in vitro PRMT5 inhibition assay.

#### **Detailed Methodology:**

- Compound Preparation: A stock solution of PRMT5-IN-46 in a suitable solvent (e.g., DMSO)
  is prepared. A series of dilutions are then made to achieve the desired concentration range
  for the assay.
- Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is diluted to the working concentration in the assay buffer. The histone H4 peptide substrate and the methyl donor, S-adenosyl-L-methionine (SAM), are also prepared in the assay buffer.
- Reaction Incubation: The enzymatic reaction is initiated by mixing the PRMT5/MEP50 complex, the histone H4 peptide, SAM (often radiolabeled, e.g., [3H]-SAM), and the various concentrations of PRMT5-IN-46. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).



- Detection: The reaction is stopped, and the level of methylated substrate is quantified. If a
  radiolabeled methyl donor is used, this can be achieved by capturing the methylated peptide
  on a filter and measuring the incorporated radioactivity using a scintillation counter.
  Alternatively, antibody-based methods (e.g., ELISA or TR-FRET) can be used with specific
  antibodies that recognize the symmetrically dimethylated arginine mark.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

### Conclusion

**PRMT5-IN-46** is a valuable chemical probe for studying the biological functions of PRMT5. Its inhibitory activity in the low micromolar range makes it a useful tool for in vitro studies aimed at understanding the downstream effects of PRMT5 inhibition. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PRMT5 in cancer and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide | C13H13N3O | CID 449088 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PRMT5-IN-46 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10806262#prmt5-in-46-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com